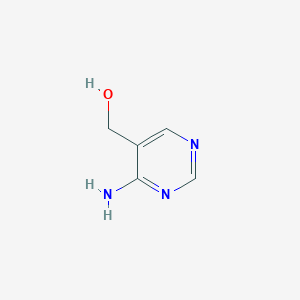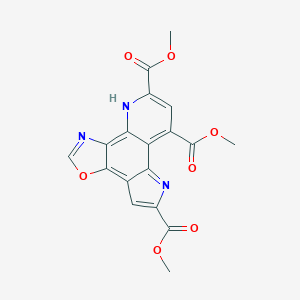
Oxazopyrroloquinoline trimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazopyrroloquinoline trimethyl ester (OPQ) is a newly synthesized compound that has been attracting attention in the scientific community due to its potential therapeutic applications. OPQ belongs to the class of quinoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood. However, it has been suggested that Oxazopyrroloquinoline trimethyl ester may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
Oxazopyrroloquinoline trimethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 and glutathione S-transferase. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to decrease the production of reactive oxygen species and to inhibit the expression of pro-inflammatory cytokines. Oxazopyrroloquinoline trimethyl ester has also been shown to improve mitochondrial function and to increase ATP production.
Vorteile Und Einschränkungen Für Laborexperimente
Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Oxazopyrroloquinoline trimethyl ester has also been shown to have low toxicity in animal models. However, there are some limitations to using Oxazopyrroloquinoline trimethyl ester in lab experiments. Oxazopyrroloquinoline trimethyl ester has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, which may limit its use in some research fields.
Zukünftige Richtungen
There are several future directions for the study of Oxazopyrroloquinoline trimethyl ester. One direction is to further investigate the mechanism of action of Oxazopyrroloquinoline trimethyl ester and to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of Oxazopyrroloquinoline trimethyl ester in animal models and humans. This information will be important for the development of Oxazopyrroloquinoline trimethyl ester as a potential therapeutic agent. Finally, future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, Oxazopyrroloquinoline trimethyl ester is a newly synthesized compound that has shown potential therapeutic applications in various scientific research fields. Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, but it may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments, but there are also some limitations to using Oxazopyrroloquinoline trimethyl ester in certain experiments. Future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models and further elucidate its mechanism of action.
Synthesemethoden
Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate is then oxidized to form the final product, Oxazopyrroloquinoline trimethyl ester. The Friedländer reaction involves the condensation of an arylamine with a ketone in the presence of an acid catalyst, followed by cyclization to form the final product, Oxazopyrroloquinoline trimethyl ester.
Wissenschaftliche Forschungsanwendungen
Oxazopyrroloquinoline trimethyl ester has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
144219-07-8 |
|---|---|
Produktname |
Oxazopyrroloquinoline trimethyl ester |
Molekularformel |
C18H13N3O7 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate |
InChI |
InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3 |
InChI-Schlüssel |
UPQCPYOFMOUPAK-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC |
SMILES |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
Andere CAS-Nummern |
144219-07-8 |
Synonyme |
OPQ trimethyl ester OPQ-TME oxazopyrroloquinoline trimethyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
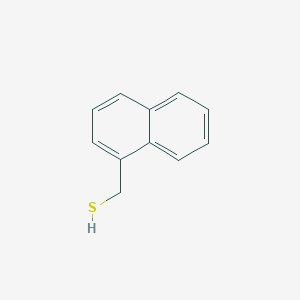
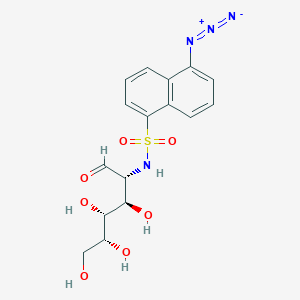
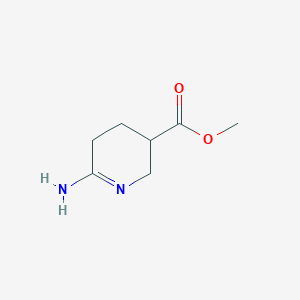
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
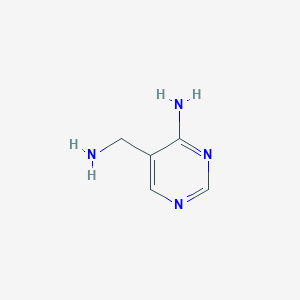
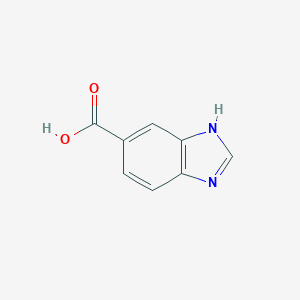
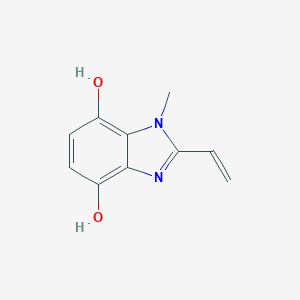
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
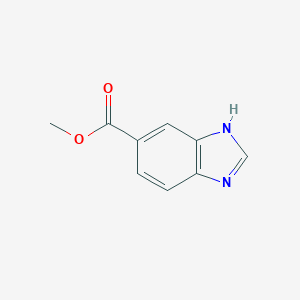
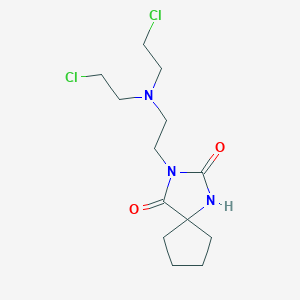
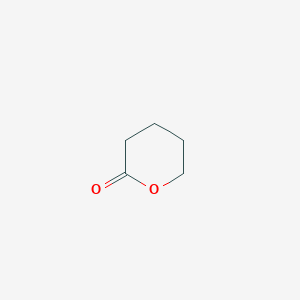
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
